Tert-butyl 4-(2-chloro-3-fluoro-4-pyridyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-chloro-3-fluoro-4-pyridyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a pyridyl moiety substituted with chlorine and fluorine atoms
Preparation Methods
The synthesis of tert-butyl 4-(2-chloro-3-fluoro-4-pyridyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridyl Moiety: The pyridyl group is introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the piperidine ring.
Substitution with Chlorine and Fluorine: The chlorine and fluorine atoms are introduced through halogenation reactions, often using reagents like thionyl chloride or fluorinating agents.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Tert-butyl 4-(2-chloro-3-fluoro-4-pyridyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(2-chloro-3-fluoro-4-pyridyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is employed in studies investigating the biological activity of piperidine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-chloro-3-fluoro-4-pyridyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Tert-butyl 4-(2-chloro-3-fluoro-4-pyridyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Tert-butyl 4-(2-chloro-4-pyridyl)piperidine-1-carboxylate: Similar structure but lacks the fluorine atom.
Tert-butyl 4-(3-fluoro-4-pyridyl)piperidine-1-carboxylate: Similar structure but lacks the chlorine atom.
Tert-butyl 4-(2-chloro-3-fluoro-phenyl)piperidine-1-carboxylate: Similar structure but with a phenyl group instead of a pyridyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C15H20ClFN2O2 |
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Molecular Weight |
314.78 g/mol |
IUPAC Name |
tert-butyl 4-(2-chloro-3-fluoropyridin-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-8-5-10(6-9-19)11-4-7-18-13(16)12(11)17/h4,7,10H,5-6,8-9H2,1-3H3 |
InChI Key |
OKWHRJCSSQPWJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C(=NC=C2)Cl)F |
Origin of Product |
United States |
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